Home > Products > Screening Compounds P93241 > N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine - 1153356-03-6

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

Catalog Number: EVT-1751862
CAS Number: 1153356-03-6
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

TAK-044 (cyclo[D-alpha-aspartyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl]disodium salt)

Compound Description: TAK-044 is a cyclic peptide and a potent endothelin (ET) receptor antagonist. It exhibits competitive antagonist activity at both the ETA and ETB receptors, with a higher affinity for the ETA receptor. []

Relevance: TAK-044 incorporates the complete structure of N-[(4-phenylpiperazin-1-yl)carbonyl]glycine within its cyclic peptide structure. This shared moiety suggests a potential for similar binding interactions with certain targets. []

10-(4-(3-Methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile (16o)

Compound Description: This compound is a potent inhibitor of tubulin polymerization, exhibiting antiproliferative properties against a wide range of cancer cell lines. It induces G2/M phase cell cycle arrest and is suggested to bind to the colchicine binding site of β-tubulin. []

Relevance: While not directly containing the glycine moiety, 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile shares the 4-phenylpiperazine-1-carbonyl core structure with N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine. This structural similarity suggests that modifications to the phenyl ring and the group attached to the carbonyl can significantly impact biological activity. []

2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione

Compound Description: This compound demonstrates moderate antimicrobial activity against S. aureus and C. albicans. Its crystal structure is stabilized by non-classical intermolecular C–H….O interactions. []

Relevance: This compound shares the 4-phenylpiperazine moiety with N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine, highlighting the importance of this group in interacting with biological targets. The difference lies in the linker and the group attached to the piperazine nitrogen, indicating these positions can be modified to explore different pharmacological activities. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor. It exhibits strong antiproliferative activity against BCR-ABL/c-KIT-driven CML/GISTs cancer cell lines by blocking the BCR-ABL/c-KIT mediated signaling pathways and inducing apoptosis. []

Relevance: This compound and N-[(4-phenylpiperazin-1-yl)carbonyl]glycine both incorporate a piperazine ring as a key structural element. CHMFL-ABL/KIT-155 features a 4-methylpiperazine group linked to a complex scaffold through a methylene bridge, highlighting the potential of incorporating piperazine derivatives into diverse frameworks to target specific kinases. []

N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist under investigation for the treatment of type 2 diabetes. It effectively reduces blood glucose levels in both acute and chronic mouse models. []

Relevance: Although structurally distinct from N-[(4-phenylpiperazin-1-yl)carbonyl]glycine, MK-0893 shares the presence of an aryl group linked to a carbonyl group. This common motif might contribute to interactions with certain protein targets, although the overall binding mode and pharmacological profile can differ significantly depending on the surrounding chemical environment. []

(S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol

Compound Description: This compound is a dopamine D2 and D3 agonist, exhibiting potential in treating Parkinson's disease. Structural modifications, particularly the presence of a carbonyl group attached to the piperazine ring and a hydrophobic biphenyl ring, influence its selectivity for D3 over D2 receptors. []

Relevance: (S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol and N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine share the 4-phenylpiperazine moiety, suggesting a potential for similar binding interactions with certain targets, particularly those recognizing this specific chemical group. []

3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound's crystal structure is characterized by a twisted imine residue and a chair conformation of the piperazine ring. Intermolecular interactions, including C—H⋯S, C—H⋯π, and π–π interactions, contribute to its three-dimensional architecture. []

Relevance: Both this compound and N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine share the 4-phenylpiperazine moiety. This shared structure suggests that this group may be involved in similar intermolecular interactions, influencing the overall conformation and packing of the molecules within a crystal lattice or biological environment. []

3-(Adamantan-1-yl)-4-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound, existing as a dichloromethane hemisolvate, forms linear supramolecular chains through C—H⋯S interactions. These chains further assemble into double chains via C—H⋯Cl interactions involving the disordered CH2Cl2 molecules. []

Relevance: Similar to the previous compound, 3-(Adamantan-1-yl)-4-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione shares the 4-phenylpiperazine moiety with N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine. This structural similarity suggests a possible role of this group in mediating intermolecular interactions, potentially influencing their binding affinities and specificities towards biological targets. []

N-(4-methyl-5-oxo-1-imidazolin-2-yl)sarcosine (MG-HCr)

Compound Description: MG-HCr is formed through the reaction of methylglyoxal and creatine under physiological conditions. This compound is found in the urine of healthy individuals, and its levels are influenced by dietary creatine intake. The formation of MG-HCr potentially delays the development of advanced glycation end products in vivo. []

Relevance: While structurally distinct from N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine, MG-HCr highlights the biological relevance of small molecules containing both a cyclic amine and a carboxylic acid group. Though structurally different, their presence in both compounds suggests a potential for similar types of interactions with biological targets, particularly those involving hydrogen bonding or electrostatic interactions. []

Overview

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is a chemical compound that has attracted significant attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a phenyl group and a glycine moiety, making it a versatile molecule for diverse chemical reactions and applications. Its chemical identity is denoted by the CAS number 1153356-03-6, and it is classified under amides due to the presence of the carbonyl group attached to the amino acid glycine.

Source and Classification

The compound can be sourced through synthetic routes involving the reaction of 4-phenylpiperazine with glycine or its derivatives. It falls under the category of bioactive compounds, particularly those studied for their potential therapeutic effects in treating neurological disorders such as epilepsy and Alzheimer’s disease.

Synthesis Analysis

Methods

The synthesis of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine typically involves several methods, with one common approach being the use of carbodiimide coupling agents to facilitate the formation of an amide bond between 4-phenylpiperazine and glycine. This reaction is generally conducted in organic solvents like dichloromethane or dimethylformamide at mild to moderate temperatures.

Technical Details

  1. Reagents: Common reagents include 4-phenylpiperazine, glycine, and carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide.
  2. Reaction Conditions: The reaction is performed under an inert atmosphere to prevent moisture interference, typically at room temperature or slightly elevated temperatures.
  3. Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.
Molecular Structure Analysis

Structure

The molecular structure of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine features:

  • A piperazine ring connected to a phenyl group.
  • A carbonyl group (C=O) linked to the amino acid glycine.
Chemical Reactions Analysis

Types of Reactions

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine can undergo various chemical reactions:

  1. Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
  2. Reduction: The carbonyl group may be reduced to form alcohol derivatives.
  3. Substitution: Hydrogen atoms on the piperazine ring can be substituted with various functional groups, leading to derivatives with different properties.

Technical Details

  1. Common Reagents:
    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Halogenating agents for substitution: Bromine or chlorine.
  2. Major Products Formed:
    • Phenolic derivatives from oxidation.
    • Alcohol derivatives from reduction reactions.
Mechanism of Action

The mechanism of action for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine primarily involves its interaction with specific biological targets. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition results in increased levels of acetylcholine, potentially enhancing cognitive function and alleviating symptoms associated with neurological disorders such as Alzheimer’s disease .

Physical and Chemical Properties Analysis

Physical Properties

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine exhibits typical characteristics of solid organic compounds:

  • Appearance: White to off-white crystalline solid.
  • Solubility: Soluble in common organic solvents like dichloromethane and dimethylformamide.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Can participate in various reactions including oxidation, reduction, and substitution as previously discussed.
Applications

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine has several scientific applications:

  1. Chemical Research: Used as a building block for synthesizing more complex molecules.
  2. Biological Studies: Investigated for its interactions with biological macromolecules.
  3. Pharmaceutical Development: Explored for its potential therapeutic applications in treating neurological disorders like epilepsy and Alzheimer’s disease .
  4. Material Science: Utilized in developing new materials and chemical processes due to its unique structural properties.

Properties

CAS Number

1153356-03-6

Product Name

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

IUPAC Name

2-[(4-phenylpiperazine-1-carbonyl)amino]acetic acid

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C13H17N3O3/c17-12(18)10-14-13(19)16-8-6-15(7-9-16)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,19)(H,17,18)

InChI Key

VKYRBKYZCUDOGU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.